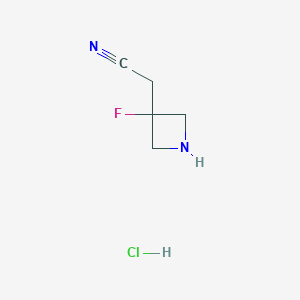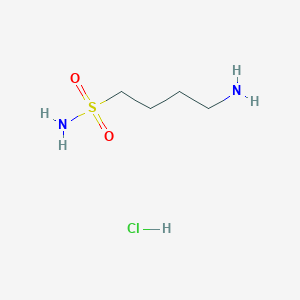
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Descripción general
Descripción
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 2098007-64-6 . It has a molecular weight of 150.58 and its IUPAC name is 2-(3-fluoroazetidin-3-yl)acetonitrile hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is 1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a powder . It has a molecular weight of 150.58 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Capillary Electrochromatography in Antibacterial Separation
Capillary electrochromatography, a technique used for the separation of complex mixtures, was applied to separate antibacterial compounds, specifically S-oxidation products related to oxazolidinones. This process involved the optimization of separation conditions, such as applied potential, volume fraction of acetonitrile, and buffer concentration, using a modified central composite design. This indicates the potential use of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride in such separation processes due to its structural similarities with oxazolidinones (Miyawa, Alasandro, & Riley, 1997).
HPLC Methods for CVS Disorder Agent Analysis
High-performance liquid chromatography (HPLC) methods have been developed for quality control and stability studies of compounds like 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent. Given the structural similarities, these methods could potentially be adapted for the analysis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have been synthesized using 4-fluorobenzaldehyde, with reactions producing compounds like 3-(2-(4-fluorophenyl)-4-oxothiazolidine3-yl)acetonitrile. This synthesis pathway may offer insights into the potential synthesis routes or derivatives of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Regioselective Cycloaddition Reactions
The efficient [3 + 2]-cycloaddition of fluorinated nitrile oxides with thioketones has been studied, yielding 3-fluoroalkylated 1,4,2-oxathiazoles. This process highlights the potential for regioselective cycloaddition reactions involving compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Mlostoń, Kowalski, Obijalska, & Heimgartner, 2017).
Spectroscopic Analysis of Nitrogen Donors
Spectroscopic correlations between supermolecules and molecules, particularly focusing on nitrogen donors, have been investigated. The study of compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride could benefit from such analyses to understand the electronic properties of nitrogen in these molecules (Yang, Hwang, Hsieh, & Chiou, 2004).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVABXYGANCAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)







![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)



